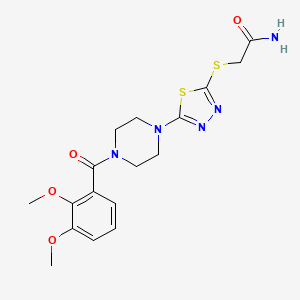

2-((5-(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Descripción

2-((5-(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole-based compound featuring a piperazine core substituted with a 2,3-dimethoxybenzoyl group and a thioacetamide side chain.

Propiedades

IUPAC Name |

2-[[5-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4S2/c1-25-12-5-3-4-11(14(12)26-2)15(24)21-6-8-22(9-7-21)16-19-20-17(28-16)27-10-13(18)23/h3-5H,6-10H2,1-2H3,(H2,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPSEXOTUGGLGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((5-(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS Number: 946310-60-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 485.6 g/mol. The structure includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of a piperazine ring and a dimethoxybenzoyl group further contributes to its pharmacological potential.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 485.6 g/mol |

| Thiadiazole Moiety | Present |

| Piperazine Ring | Present |

| Dimethoxybenzoyl Group | Present |

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. A review highlighted that various 2-amino-1,3,4-thiadiazole derivatives demonstrated higher antimicrobial activity compared to standard drugs. Specifically, the compound's structure allows it to interact effectively with microbial targets.

Case Studies

- Antibacterial Activity : Studies have shown that certain thiadiazole derivatives exhibit potent antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. For instance, a derivative with a similar structure showed a minimum inhibitory concentration (MIC) lower than that of ampicillin against E. coli .

- Antifungal Activity : Compounds with the thiadiazole ring have been tested against fungal strains such as Candida albicans. The introduction of specific substituents on the thiadiazole ring has been correlated with enhanced antifungal activity .

Antitumor Activity

Thiadiazole derivatives are also being explored for their antitumor properties. The cytotoxic effects observed in various cell lines suggest that these compounds may inhibit cancer cell proliferation through multiple mechanisms.

Research Findings

- A study reported that certain thiadiazole derivatives exhibited significant cytotoxicity against HeLa cells (cervical cancer cell line), indicating their potential as anticancer agents .

- Another investigation highlighted the ability of these compounds to induce apoptosis in cancer cells, which is crucial for their therapeutic efficacy .

Other Pharmacological Activities

Beyond antimicrobial and antitumor activities, thiadiazoles have been noted for various other biological effects:

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

This compound features a piperazine moiety linked to a thiadiazole ring and a dimethoxybenzoyl group. The synthesis of this compound typically involves multi-step reactions that may include the use of various coupling agents and solvents to achieve desired yields and purities. Key synthetic pathways often utilize acetic anhydride and dimethylformamide under controlled conditions to facilitate the formation of the thioamide linkage and the overall molecular architecture .

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural features can inhibit cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.74 to 10 μg/mL . The mechanism of action often involves apoptosis induction without cell cycle arrest, making these compounds promising candidates for further development as anticancer agents.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar thiadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have reported varying degrees of effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, highlighting the need for further investigation into the specific antimicrobial efficacy of 2-((5-(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide .

Enzyme Inhibition

There is emerging evidence supporting the role of thiadiazole derivatives as inhibitors of monoamine oxidase (MAO), an enzyme implicated in various neurodegenerative diseases. Compounds structurally related to 2-((5-(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide have been synthesized and evaluated for their MAO inhibitory activity, suggesting potential applications in treating depression or anxiety disorders .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of thiadiazole derivatives for their anticancer properties using the MTT assay on multiple cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity with specific structural modifications enhancing their activity. The compound showed promising results against HCT116 cells with an observed IC50 value significantly lower than many existing chemotherapeutics .

Case Study 2: Antimicrobial Assessment

In another investigation focusing on antimicrobial properties, derivatives similar to 2-((5-(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide were tested against a panel of microorganisms including resistant strains of Staphylococcus aureus. The study concluded that modifications in the thiadiazole ring structure could enhance antibacterial activity, paving the way for new antibiotic development .

Comparación Con Compuestos Similares

Core Thiadiazole-Piperazine Scaffold

The compound shares structural homology with several thiadiazole-piperazine derivatives reported in the literature. Key comparisons include:

Key Observations :

- Bioactivity Trends : Fluorophenyl and chlorophenyl substituents (e.g., 4g) correlate with anticancer activity, while ureido-thiadiazole derivatives (e.g., 4g from ) show antiproliferative effects via Akt inhibition .

Physicochemical Properties

- Melting Points : Thiadiazole derivatives with bulkier substituents (e.g., benzothiazole in ) exhibit higher melting points (>260°C), likely due to increased molecular rigidity and intermolecular interactions. The target compound’s dimethoxybenzoyl group may reduce crystallinity compared to halogenated analogs .

- Spectroscopic Data : IR and NMR spectra of analogs (e.g., 4g, 4h ) confirm characteristic peaks for NH (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and aromatic C–H (3000–3100 cm⁻¹). The target compound’s 2,3-dimethoxybenzoyl group would show distinct O–CH₃ signals (~3.8 ppm in ¹H NMR) .

Anticancer Potential

- Akt Inhibition: Compounds like N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) inhibit Akt by 92.36%, attributed to π-π interactions and hydrogen bonding with the kinase domain . The target compound’s methoxy groups may similarly engage in hydrophobic interactions.

- Apoptosis Induction : Thiadiazole-thioacetamide derivatives (e.g., 4g ) induce apoptosis in glioma cells, suggesting the target compound could share this mechanism.

Q & A

Q. Methodological Optimization :

- Use Design of Experiments (DoE) to optimize temperature, solvent (e.g., DMF or THF), and catalyst (e.g., EDCI/HOBt for amide bonds) .

- Monitor reaction progress via thin-layer chromatography (TLC) and HPLC to identify intermediates and byproducts .

Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

Basic Research Focus

Structural confirmation requires a combination of:

Q. Purity Assessment :

- Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .

- Elemental Analysis for stoichiometric validation of C, H, N, and S .

How can molecular docking be utilized to predict the biological activity of this compound and its derivatives?

Advanced Research Focus

Molecular docking studies can prioritize derivatives for experimental testing:

- Target Selection : Focus on enzymes/receptors with known thiadiazole/piperazine interactions (e.g., adenosine A2A receptor) .

- Software Tools : Use AutoDock Vina or Schrödinger Suite with optimized force fields .

- Validation : Compare docking scores with experimental IC₅₀ values from cAMP assays or binding affinity studies .

What strategies are recommended for resolving contradictions in spectral data during structural elucidation?

Advanced Research Focus

Contradictions may arise from tautomerism or crystallographic disorder:

- X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure .

- 2D NMR Techniques : Use COSY , HSQC , and HMBC to assign overlapping proton/carbon signals .

- Dynamic NMR Studies : Analyze temperature-dependent shifts to identify conformational flexibility .

How should researchers design experiments to evaluate the compound's bioactivity while ensuring reproducibility?

Advanced Research Focus

Adopt randomized block designs with controls:

- In vitro Assays : Use split-plot designs to test multiple concentrations and cell lines .

- Antioxidant/Antimicrobial Studies : Follow OECD guidelines for dose-response curves and triplicate measurements .

- Data Normalization : Include positive controls (e.g., ascorbic acid for antioxidant assays) to standardize results .

What theoretical frameworks are applicable in guiding the research on this compound's mechanism of action?

Advanced Research Focus

Link studies to established biochemical theories:

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methoxy groups) with bioactivity .

- Receptor Theory : Apply allosteric modulation principles to explain interactions with G-protein-coupled receptors .

- Quantum Mechanical Calculations : Use DFT to model electron distribution in the thiadiazole ring and predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.